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molecular formula C14H8Cl2FNO2 B8639003 3-Chloro-5-(2-chloro-3-fluoro-5-methoxyphenoxy)benzonitrile CAS No. 920036-41-5

3-Chloro-5-(2-chloro-3-fluoro-5-methoxyphenoxy)benzonitrile

Cat. No. B8639003
M. Wt: 312.1 g/mol
InChI Key: SVECXBWWTQCLNV-UHFFFAOYSA-N
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Patent
US07807684B2

Procedure details

Under nitrogen atmosphere, 3-chloro-5-(2-chloro-3-fluoro-5-methoxyphenoxy)-benzonitrile (50-4) (9.6 g, 30.8 mmol) was diluted in CH2Cl2 (60 mL, 0.5M) and then cooled to 0° C. To this solution BBr3 (61.5 mL, 61.5 mmol, 1M in CH2Cl2) was slowly added to the reaction. The reaction mixture was allowed to slowly warm to room temperature and stir for 12 hours. It was then cooled to 0° C. and slowly quenched with water (60 mL). The aqueous layer was then extracted with methylene chloride (3×30 mL). The organic extracts were dried over sodium sulfate and concentrated. Silica gel chromatography (1%-20% EtOAc/Hexanes) gave 3-chloro-5-(2-chloro-3-fluoro-5-hydroxyphenoxy)benzonitrile (50-5) (3.2 g, 35%). LCMS (ES) m/z 298.2 (M)+.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
61.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][C:11]2[CH:16]=[C:15]([O:17]C)[CH:14]=[C:13]([F:19])[C:12]=2[Cl:20])[CH:9]=1)[C:5]#[N:6].B(Br)(Br)Br>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][C:11]2[CH:16]=[C:15]([OH:17])[CH:14]=[C:13]([F:19])[C:12]=2[Cl:20])[CH:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1)OC1=C(C(=CC(=C1)OC)F)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
61.5 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched with water (60 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with methylene chloride (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1)OC1=C(C(=CC(=C1)O)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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